Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate
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Description
Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate, commonly known as cocaine, is a natural alkaloid that is derived from the leaves of the coca plant. Cocaine has been used for centuries for its psychoactive effects, and it remains one of the most commonly abused drugs in the world. Despite its negative reputation, cocaine has also been the subject of extensive scientific research, which has revealed a number of potential applications for this powerful compound.
Scientific Research Applications
Asymmetric Synthesis and Derivative Applications
Asymmetric Synthesis of Bicyclic Amino Acid Derivatives : A foundational study demonstrated the use of Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate derivatives in the asymmetric synthesis of bicyclic amino acid derivatives. This process involves Aza-Diels-Alder reactions, showcasing the compound's utility in constructing complex molecular architectures with high enantiomeric excess, essential for drug development and synthesis of biologically active compounds (Waldmann & Braun, 1991).
Medicinal Chemistry and Antimalarial Activity
Synthesis and Antimalarial Activity : Research on derivatives of Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate has extended into the realm of medicinal chemistry, particularly in antimalarial drug discovery. One study prepared derivatives with various side chains, assessing their in vitro activity against Plasmodium falciparum, demonstrating the compound's potential as a scaffold for developing new antimalarial agents (Ningsanont et al., 2003).
Novel Synthesis Methods for β-Lactam Skeletons
Synthesis of β-Lactam Skeletons : Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate is also pivotal in synthesizing β-lactam structures, crucial for penicillin-type antibiotics. A notable method involves a concise synthesis from ethyl propiolate, underlining the compound's significance in antibiotic research (Chiba et al., 1985).
properties
IUPAC Name |
ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-10-5-7(6)8/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUNTQQFKFOGQP-GJMOJQLCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2[C@@H]1CNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate |
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